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9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione

DNA lesion stability depurination kinetics oligonucleotide synthesis

2′-Deoxyxanthosine (dX; CAS 25843-96-3) is a naturally occurring purine 2′-deoxynucleoside (C₁₀H₁₂N₄O₅, MW 268.23 g/mol) formed via oxidative deamination of 2′-deoxyguanosine (dG) by nitric oxide (NO) or nitrous acid. It is recognized as a major NO-derived DNA lesion with a half-life of 2.4 years in double-stranded DNA at pH 7, 37 °C.

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
CAS No. 25843-96-3
Cat. No. B1628144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione
CAS25843-96-3
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O
InChIInChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)
InChIKeyNQAZHXBSLFDVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyxanthosine (CAS 25843-96-3) – A Non-Canonical Purine Nucleoside for DNA Lesion, Expanded Genetic Alphabet, and Triplex Engineering Research


2′-Deoxyxanthosine (dX; CAS 25843-96-3) is a naturally occurring purine 2′-deoxynucleoside (C₁₀H₁₂N₄O₅, MW 268.23 g/mol) formed via oxidative deamination of 2′-deoxyguanosine (dG) by nitric oxide (NO) or nitrous acid [1]. It is recognized as a major NO-derived DNA lesion with a half-life of 2.4 years in double-stranded DNA at pH 7, 37 °C [2]. Unlike canonical nucleosides, dX possesses a hydrogen-bond donor/acceptor pattern identical to thymidine (acceptor–donor–acceptor on the purine nucleus), enabling non-standard purine–purine base pairing with 2′-deoxyadenosine (dA) . Its N3 pKa of 5.5–5.7 means dX exists as a mono-anion to approximately 95 % at physiological pH, a state fundamentally different from dG, dA, dC, or dT .

Why 2′-Deoxyguanosine, 2′-Deoxyinosine, 2′-Deoxyoxanosine, or 7-Deaza-2′-deoxyxanthosine Cannot Replace 2′-Deoxyxanthosine (CAS 25843-96-3) in Research Applications


In-class nucleoside analogs such as 2′-deoxyguanosine (dG), 2′-deoxyinosine (dI), 2′-deoxyoxanosine (dO), and 7-deaza-2′-deoxyxanthosine (7-deaza-dX) share biosynthetic or structural relationships with dX but diverge critically in ionization state, depurination kinetics, base-pairing specificity, and enzymatic recognition [1][2]. dG is neutral at physiological pH (N1 pKa ~9.2) whereas dX is anionic (N3 pKa 5.5–5.7), fundamentally altering hydrogen-bonding capacity and duplex interactions . In translesion synthesis, dX directs preferential incorporation of dTMP (generating G→A mutations), while dI predominantly pairs with dCMP—the opposite miscoding outcome [1][3]. Under acidic conditions (pH ≤ 4), dX depurinates approximately 1000-fold faster than dG, imposing distinct handling constraints during oligonucleotide synthesis and purification . 7-Deaza-dX lacks the N7 atom that governs dX's acid-catalyzed depurination and triplex-forming capacity, while dO is recognized by different DNA glycosylases and exhibits distinct mutagenic potential [2]. These quantitative, mechanistic differences preclude simple interchange, making compound-specific procurement essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2′-Deoxyxanthosine (CAS 25843-96-3) Versus Closest Analogs – Head-to-Head and Cross-Study Comparisons


Depurination Kinetics: dX vs. dG – Acid-Labile Glycosidic Bond Demands Altered Oligonucleotide Synthesis Protocols

At pH 4, 2′-deoxyxanthosine (dX) depurinates approximately 1000-fold faster than 2′-deoxyguanosine (dG), whereas at neutral pH the depurination rate ratio k(dX)/k(dG) is only 1.19 [1]. This extreme pH dependence is driven by the N7 protonation equilibrium of dX (dissociation constant 6.1 × 10⁻⁴ M), which renders the glycosidic bond of dX uniquely susceptible to acid-catalyzed cleavage compared with all canonical nucleosides [2]. In single-stranded oligonucleotides, the half-life of dX ranges from 7.7 h at pH 2 to 17 700 h at pH 7; in double-stranded DNA the half-life extends to 2.4 years at pH 7, 37 °C [2]. These data explain why dX-containing oligonucleotides require non-acidic deprotection conditions (e.g., 1 M DBU in anhydrous acetonitrile) instead of the standard aqueous ammonia protocols used for dG [3].

DNA lesion stability depurination kinetics oligonucleotide synthesis

Ionization State at Physiological pH: dX (Mono-Anion) vs. dG (Neutral) Drives Distinct Base-Pairing and Duplex Thermodynamics

The N3 proton of 2′-deoxyxanthosine has a pKa of 5.5–5.7, meaning dX exists as a mono-anion to approximately 95 % at neutral pH . In contrast, 2′-deoxyguanosine has an N1 pKa of approximately 9.2 and remains predominantly neutral under physiological conditions [1]. This ionization difference has direct consequences: dX residues possess the same hydrogen-bond donor/acceptor pattern as thymidine (acceptor–donor–acceptor on the purine scaffold), permitting base pairing with dA but producing a purine–purine pair that distorts the DNA helix and alters stacking interactions . The anionic character of dX at neutral pH contributes to its 'promiscuous' base-pairing behavior—capable of interacting with all four canonical bases—while dG maintains strict Watson–Crick pairing with dC [2]. Duplex thermal stability measurements confirm that xanthine base pairs at pH 5.5 exhibit stabilities comparable to those of 2′-deoxyinosine-containing duplexes at neutral pH, a consequence of differential protonation [2].

nucleoside ionization pKa DNA duplex stability

Miscoding Specificity: dX Directs dTMP Incorporation (G→A Mutation) While dI Directs dCMP — Opposite Mutagenic Outcomes in Mammalian Polymerase Assays

In primer extension reactions using site-specifically modified 38-mer templates, 2′-deoxyxanthosine (dX) directed preferential incorporation of incorrect dTMP by DNA polymerases α, η, and κ, generating G→A transition mutations; polymerase β was the exception, primarily inserting correct dCMP with minor misincorporation of dTMP, dAMP, and dGMP [1]. Steady-state kinetic analysis confirmed this miscoding preference [1]. In a parallel study using an identical experimental framework, 2′-deoxyinosine (dI) directed exclusive incorporation of dCMP (the wrong base) by polymerases α, η, and κΔC, with no detectable dTMP incorporation—the exact opposite outcome [2]. Earlier work with HIV-1 reverse transcriptase showed that dX templates direct insertion of dCTP and dTTP with approximately equal frequencies, whereas the Klenow fragment of E. coli DNA polymerase I preferentially inserts dCTP [3]. This polymerase-dependent miscoding signature is unique to dX among NO-derived purine lesions and cannot be reproduced using dI, dO, or the parent dG.

translesion synthesis miscoding specificity mutagenesis

Triplex Thermal Stability: dX Forms Stable Triplexes with All Four Natural Bases Unlike dI — X·AT Triplex Tm = 39.8 °C in Direct Comparison

In a controlled study of 15-mer triplex-forming oligonucleotides (TFOs) at pH 5.0 (100 mM sodium acetate, 1 M NaCl), 2′-deoxyxanthosine (X) at the central position formed a stable X·AT triplet with a melting temperature (Tm) of 39.8 °C [1]. By comparison, the natural T·AT triplet showed a Tm of 51.3 °C, while 2′-deoxyinosine (I) in the I·TA triplet gave a Tm of 40.7 °C and G·TA gave 44.8 °C [1]. Critically, a separate study demonstrated that dX can form thermally stable triplexes with all four natural bases opposite the dX site, with stability ranking dC > dA > T > dG, whereas dI-containing triplexes are unstable with T and dG under both neutral and slightly acidic conditions [2]. This universal triplex-forming capacity of dX is attributed to its anionic character at N3 and the acceptor–donor–acceptor hydrogen-bonding pattern, which accommodates multiple Hoogsteen geometries .

triplex-forming oligonucleotides Hoogsteen base pairing thermal denaturation

Enzymatic Synthesis Yield: Immobilized 2′-Deoxyribosyltransferase Achieves up to 86 % Yield for dX and dG in 4 h Under Identical Conditions

Using immobilized 2′-deoxyribosyltransferase from Lactobacillus reuteri (LrNDT) on Sepabeads® support, both 2′-deoxyxanthosine and 2′-deoxyguanosine were synthesized in a single step from 2′-deoxyuridine (sugar donor) and the corresponding poorly water-soluble purine base (xanthine or guanine) in the presence of 30 % (v/v) organic co-solvent [1]. The immobilized enzyme achieved up to 86 % conversion yield within 4 h, with enzyme activity enhanced 1.8-fold in 20 % acetonitrile compared with the soluble enzyme [1]. This demonstrates that dX can be produced with efficiency comparable to dG using the same biocatalytic platform, despite the lower aqueous solubility of xanthine relative to guanine . The comparable synthetic accessibility removes supply-chain exclusivity as a barrier—differentiation rests entirely on dX’s unique biochemical properties rather than on production feasibility [1].

enzymatic nucleoside synthesis biocatalysis process chemistry

Optimal Application Scenarios for 2′-Deoxyxanthosine (CAS 25843-96-3) Based on Quantitative Differentiation Evidence


Nitric Oxide-Induced Mutagenesis and DNA Damage Repair Mechanistic Studies

dX is the major stable NO-derived guanine lesion in DNA with a half-life of 2.4 years in duplex DNA at pH 7 [1]. Its polymerase-specific miscoding signature—preferential dTMP incorporation by pol α/η/κ yielding G→A transition mutations—is distinct from dI (dCMP incorporation) and cannot be modeled using dG or 8-oxo-dG [2]. Researchers studying inflammation-associated carcinogenesis, NO-mediated genotoxicity, or base excision repair (BER) should procure dX as the definitive xanthine lesion standard, as AlkA, Mpg, Nth, and Fpg glycosylases all recognize dX with differential excision kinetics (AlkA > Mpg > Nth > Fpg for X·C pairs) [1].

Expanded Genetic Alphabet and Non-Standard Base Pair Engineering

The puADA hydrogen-bonding pattern of dX (acceptor–donor–acceptor on the purine nucleus) enables formation of a non-standard nucleobase pair with 2,4-diaminopyrimidine (pyDAD) that fits Watson–Crick geometry but uses an orthogonal hydrogen-bonding arrangement [1]. HIV-1 RT incorporates d(pyDAD)TP opposite dX with high efficiency independent of pH, while incorporation opposite 7-deaza-dX (c7dX) is significantly lower [1]. For synthetic biology groups developing expanded genetic codes, orthogonal replication systems, or xenobiotic nucleic acids, dX is the required puADA component; 7-deaza-dX and dI lack the necessary hydrogen-bonding and polymerase compatibility [1].

Triplex-Forming Oligonucleotide (TFO) Design for Antigene Applications

dX is uniquely capable of forming thermally stable triplexes with all four natural base pairs (stability order: dC > dA > T > dG), a property not shared by dI or 7-deaza-dX [1]. The X·AT triplet displays a Tm of 39.8 °C under standard triplex conditions (pH 5.0, 1 M NaCl) [2]. This universal recognition capacity makes dX an indispensable phosphoramidite building block for constructing TFO libraries targeting mixed-sequence genomic DNA. Owing to dX's acid-labile glycosidic bond, procurement of the NPE-protected dX-CE phosphoramidite (CAS 292050-43-2) with DBU-compatible deprotection protocols is mandatory for successful oligonucleotide synthesis .

Biocatalytic Nucleoside Synthesis Process Development

The demonstration that immobilized LrNDT achieves up to 86 % conversion of poorly soluble xanthine base to dX within 4 h, with 1.8-fold activity enhancement in 20 % acetonitrile, establishes a scalable one-step enzymatic route for dX production [1]. This yield is comparable to that obtained for dG under identical conditions [1]. For process chemistry groups and CROs developing enzymatic nucleoside synthesis platforms, dX serves as a benchmark substrate for evaluating 2′-deoxyribosyltransferase performance with low-solubility purine bases, and the comparable synthetic efficiency means dX procurement can be justified purely on its unique biochemical properties rather than supply limitations [1].

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